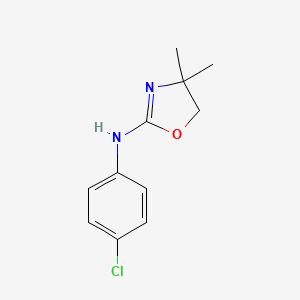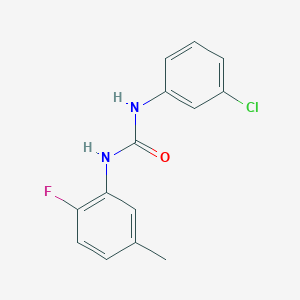
2-(2-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-Butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound of interest due to its potential application in various fields such as organic synthesis, material science, and possibly pharmacology, excluding drug use and dosage considerations. Its molecular structure incorporates tert-butyl and methoxyphenyl groups, which may influence its physical, chemical, and reactivity profiles.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reaction sequences, starting from basic aromatic compounds or through the modification of existing acetamide frameworks. For example, Leuckart synthesis has been utilized to generate novel acetamide derivatives showing potential bioactivity due to the incorporation of substituents like bromo, tert-butyl, and methoxy groups at strategic positions on the phenoxy nucleus (Rani et al., 2016). Efficient synthesis methods have been developed for related compounds, emphasizing the role of specific functional groups in the final product's properties and activities (Urban et al., 1997).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with potential hydrogen bonding patterns and crystal structures influenced by substituents. Studies on similar compounds have shown that hydrogen bonding and crystal packing can significantly affect the compound's stability and interactions with other molecules (López et al., 2010). The presence of tert-butyl and methoxy groups can lead to varied hydrogen bonding patterns and molecular conformations.
Chemical Reactions and Properties
Acetamide derivatives can participate in a range of chemical reactions, influenced by their functional groups. For instance, the presence of chloro and methoxy groups can direct electrophilic substitution reactions or influence nucleophilic addition reactions. The reactivity of such compounds can be tailored for specific synthetic routes or for the modification of biomolecules (Davis & Healy, 2010).
Propiedades
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(2,3)14-7-5-6-8-16(14)24-12-18(22)21-13-9-10-17(23-4)15(20)11-13/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGRVPZHSGAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)
![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-cyclopropyl-1H-pyrrole-2-carboxamide](/img/structure/B5655152.png)
![3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5655172.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
![sodium ethyl[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]sulfamate](/img/structure/B5655185.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)
![5-methyl-N-[2-(2-pyrazinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5655220.png)
![[1,1-dimethyl-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]amine dihydrochloride](/img/structure/B5655222.png)